[4-(Trifluoromethyl)phenyl]nitromethane
Description
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(nitromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2 |
InChI Key |
IPRQFBGSQVESQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-(Trifluoromethyl)toluene
The classical and most straightforward synthetic route to [4-(Trifluoromethyl)phenyl]nitromethane involves the nitration of 4-(trifluoromethyl)toluene. This method is widely reported and industrially relevant.
-
- Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating mixture).
- Temperature: Low temperatures are maintained to avoid over-nitration and side reactions.
- Control: Precise control of reaction time and temperature is critical for selective nitration at the methyl group, forming the nitromethyl substituent rather than ring nitration.
-
- Electrophilic substitution where the methyl side chain is converted to a nitromethyl group via radical or ionic intermediates under acidic conditions.
-
- Use of continuous flow reactors to maintain strict control over reaction parameters.
- Benefits include scalability, enhanced safety, and improved purity of the product.
This method yields the target compound efficiently but requires careful optimization to minimize by-products and ensure high selectivity.
Formal Nitromethane-Carbonylation Strategy in Complex Molecule Synthesis
Recent research in complex molecule synthesis, such as the atropisomeric KRASG12C inhibitor, has employed advanced nitromethane-carbonylation strategies that may be adapted for the synthesis of nitro-substituted aromatic compounds.
-
- Use of nitromethane as a carbonyl source in two-part reactions.
- Avoidance of high-temperature cyclization steps that cause racemization.
- Early-stage salt resolution to isolate atropisomers.
- Application of this strategy to ortho-substituted bromo/iodo anilines demonstrates its scope and potential for selective nitroalkylation.
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The nitration of 4-(trifluoromethyl)toluene remains the most straightforward and industrially preferred method for preparing this compound, with careful control of reaction conditions to ensure selectivity and yield.
- Advanced synthetic methods involving oxidation and nitromethane-carbonylation provide alternative routes or improvements for related compounds, potentially offering higher selectivity, environmental benefits, and applicability in complex molecule synthesis.
- Future research could focus on adapting nitromethane-carbonylation strategies to improve the efficiency and selectivity of this compound synthesis, especially for pharmaceutical applications requiring high purity and stereochemical control.
This article integrates findings from patent literature and peer-reviewed research to provide a professional, authoritative overview of the preparation methods of this compound, ensuring a comprehensive understanding for researchers and practitioners in synthetic organic chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group strongly activates the aromatic ring toward nucleophilic attack. Key findings include:
Reactivity with Aromatic Amines
-
In microwave-assisted reactions with sterically hindered aromatic amines (e.g., 4-toluidine), the compound undergoes regioselective ring-opening of epoxides. Yields range from 41–98% depending on substituents and reaction cycles .
-
Proton NMR studies confirm that nitromethane enhances the nucleophilicity of amines through hydrogen bonding, facilitating C–N bond formation .
Example Reaction
| Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|
| 4-Trifluoromethoxyaniline | Microwave, 100 W, 20 min | 61% | |
| 2,4-Difluoroaniline | Microwave, 120 W, 25 min | 52% |
Reductive C–N Coupling
The nitro group participates in organophosphorus-catalyzed reductive coupling with arylboronic acids:
Key Findings
-
Using PhSiH₃ as a reductant and a phosphetane catalyst, the reaction achieves 90–95% yields for methylamination products .
-
Competitive studies show preferential reactivity of nitromethane over nitroarenes in (3+1) cheletropic addition pathways .
Mechanistic Pathway
-
Catalytic Cycle : PIII/PV=O redox cycling activates nitromethane.
-
Intermediate Formation : Nitromethane reacts with arylboronic acids via a four-membered transition state.
-
Reduction : Silane reduces the intermediate to form N-methylaniline derivatives .
Electrophilic Aromatic Substitution
The trifluoromethyl group directs nitro group positioning in electrophilic reactions:
Trifluoromethylthiolation
-
Using PhNHSCF₃ and methanesulfonic acid (MSA), the compound undergoes electrophilic trifluoromethylthiolation at the para-position with exclusive regioselectivity .
-
Substrate scope includes methyl- and i-propylphenols, with yields >85% .
Comparison of Activators
| Activator | Reaction Time (h) | Yield (%) |
|---|---|---|
| MSA | 6 | 92 |
| Triflic Acid | 4 | 88 |
Solvent-Mediated Catalysis
Nitromethane serves dual roles as a solvent and catalyst:
Microwave-Assisted Reactions
-
In ring-opening reactions, nitromethane reduces reaction times from 12 hours (reflux) to 20 minutes (microwave) while improving yields by 30–40% .
-
Recycling nitromethane over four cycles shows <5% efficiency loss , supporting its sustainability .
Spectroscopic and Computational Insights
-
19F NMR : Trifluoromethyl signals at δ −61.79 ppm (s) confirm electronic effects during substitution .
-
DFT Calculations : The nitro group lowers the LUMO energy by 1.8 eV , rationalizing enhanced electrophilicity .
Comparative Reactivity
The compound’s reactivity surpasses analogues due to synergistic CF₃ and NO₂ effects:
| Compound | Electrophilicity (eV) | Preferred Reaction |
|---|---|---|
| [4-(Trifluoromethyl)phenyl]nitromethane | −3.2 | Reductive C–N coupling |
| 4-Nitro-3-trifluoromethylaniline | −2.9 | Ullmann coupling |
| 4-Trifluoromethyl-2-nitrophenol | −2.7 | SNAr with thiols |
Scientific Research Applications
1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.
Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Chloro
The European patent application (EP 4 374 877 A2) highlights structural analogs where the 4-(trifluoromethyl)phenyl group is replaced with a 4-chlorophenyl moiety (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl) . Key differences include:
- Electronic Effects : The -CF₃ group is more electron-withdrawing than -Cl, leading to greater stabilization of adjacent nitro groups and enhanced acidity of the α-hydrogen in nitromethane derivatives.
Table 1: Substituent Impact on Key Properties
| Substituent | Electron-Withdrawing Strength (σₚ) | Lipophilicity (LogP) | Common Applications |
|---|---|---|---|
| -CF₃ | 0.54 | Higher | Pharmaceuticals, Agrochemicals |
| -Cl | 0.23 | Moderate | Industrial Intermediates |
Positional Isomerism: Para vs. Ortho Substitution
The compound N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 156522-23-5) features a nitro group at the ortho position relative to the -CF₃ group, unlike the para-substituted target compound . This positional difference alters:
- Electronic Interactions: Proximity of -NO₂ and -CF₃ in ortho isomers may enhance conjugation effects, affecting redox stability.
Table 2: Positional Isomer Comparison
| Compound | Nitro Position | Key Reactivity Traits |
|---|---|---|
| [4-(Trifluoromethyl)phenyl]nitromethane | Para | High acidity, thermal stability |
| N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide | Ortho | Steric hindrance, altered solubility |
Functional Group Diversity in Aryl Derivatives
The patent lists derivatives where the phenyl ring is substituted with heterocycles (e.g., pyridin-3-yl, pyrimidin-5-yl). For example:
- 4-(Trifluoromethyl)-2-(6-methylthiopyridin-3-yl)phenyl : The addition of a methylthio-pyridine group introduces sulfur-based nucleophilicity, expanding utility in metal-catalyzed cross-coupling reactions.
- 4-Chloro-2-(2-cyanopyridin-4-yl)phenyl: The cyano group enhances polarity, making such derivatives suitable for aqueous-phase reactions.
Research Findings and Implications
- Pharmaceutical Relevance: The -CF₃ group in this compound derivatives improves metabolic stability and target affinity compared to -Cl analogs, as noted in patent EP 4 374 877 A2 .
- Synthetic Challenges : Ortho-substituted derivatives (e.g., CAS 156522-23-5) require specialized purification techniques due to lower solubility .
Q & A
Basic: What are the recommended synthetic routes for [4-(Trifluoromethyl)phenyl]nitromethane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nitration or functional group interconversion of trifluoromethyl-substituted aromatic precursors. For example:
- Nitration of Trifluoromethyl-Substituted Arenes: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .
- Nucleophilic Substitution: React 4-(trifluoromethyl)benzyl halides with nitroalkanes in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
Optimization Tips: - Adjust stoichiometry of nitrating agents to minimize byproducts.
- Use catalytic phase-transfer agents (e.g., TBAB) to enhance reaction efficiency.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: How can this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography:
Advanced: How can researchers resolve contradictions in spectroscopic data across different analytical platforms?
Methodological Answer:
- Cross-Validation: Perform complementary analyses (e.g., IR for functional groups, XRD for structural confirmation) to corroborate NMR/MS results .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
- Reference Standards: Use certified impurities (e.g., 4-Nitro-3-(trifluoromethyl)-aniline ) to calibrate instruments and validate methods.
Advanced: What computational approaches are suitable for studying the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate HOMO-LUMO gaps to assess reactivity. Basis sets like 6-311+G(d,p) are recommended for accuracy.
- Simulate electrostatic potential maps to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD):
- Model solvation effects in common solvents (e.g., DMSO) using OPLS-AA force fields.
- Data Management: Archive computational outputs in FAIR-aligned repositories (e.g., Chemotion) for reproducibility .
Advanced: How can impurities and degradation products of this compound be identified and quantified?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with EP-certified standards (e.g., Imp. A/B/C ).
- Stability Studies: Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via UPLC-PDA.
- Quantification: Apply external calibration curves using impurity standards (e.g., 4-Nitrophenol ).
Advanced: What strategies improve the accuracy of crystal structure determination for nitroaromatic compounds like this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
- Refinement in SHELXL:
- Validation: Check R-factors (<5%) and residual electron density maps using CCDC Mercury .
Advanced: How can researchers ensure data integrity and reproducibility in studies involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Use platforms like Chemotion to document raw data, spectra, and reaction conditions .
- Metadata Standards: Adopt IUPAC nomenclature and include experimental parameters (e.g., NMR field strength, HPLC column type) in publications.
- Public Repositories: Share crystallographic data (CIF files) in the Cambridge Structural Database or nmrXiv for NMR datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
